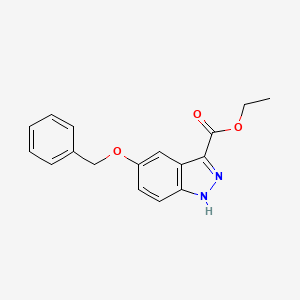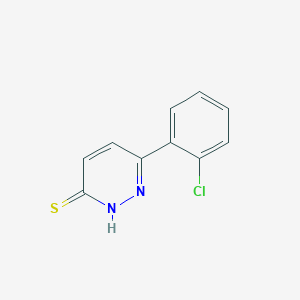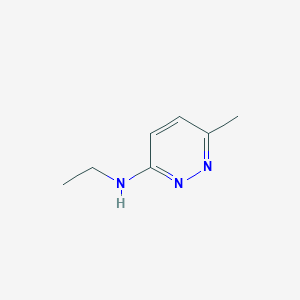
5-(4-Méthoxyphényl)-6-méthyl-2-sulfanylpyridine-3-carbonitrile
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmacologique : Inhibition de l'ALOX15
5-(4-Méthoxyphényl)-6-méthyl-2-sulfanylpyridine-3-carbonitrile : a été identifié comme un pharmacophore potentiel pour l'inhibition sélective du substrat des 15-lipoxygenases mammaliennes (ALOX15) . L'ALOX15 est impliqué dans la peroxydation des lipides et joue un rôle variable dans les modèles de cancer et d'inflammation. L'inhibition de l'ALOX15 peut être cruciale pour le développement de nouvelles stratégies thérapeutiques contre les maladies où les métabolites dérivés de l'acide linoléique et de l'acide arachidonique sont pathogènes.
Recherche sur le cancer : Propriétés anticancéreuses
Des composés avec un groupe fonctionnel sulfanyle, comme le This compound, ont montré un potentiel prometteur dans la recherche sur le cancer . Leur capacité à interagir avec diverses cibles biologiques en fait des candidats appropriés pour le développement de médicaments visant à traiter différents types de cancer.
Inhibition enzymatique : Modulateurs enzymatiques sélectifs
Les caractéristiques structurelles de ce composé lui permettent d'agir comme un modulateur enzymatique sélectif. Il peut inhiber des enzymes spécifiques impliquées dans la progression de la maladie, ce qui le rend précieux pour la conception de médicaments avec moins d'effets secondaires en raison de leur sélectivité .
Recherche antioxydante : Réduction du stress oxydatif
Le groupe sulfanyle dans le This compound peut conférer des propriétés antioxydantes, contribuant à réduire le stress oxydatif dans les cellules. Ceci est particulièrement pertinent dans les maladies neurodégénératives et la recherche sur le vieillissement .
Recherche antimicrobienne : Développement de nouveaux antibiotiques
La recherche sur de nouveaux antibiotiques est essentielle en raison de l'essor des bactéries résistantes aux antibiotiques. La complexité structurelle du This compound fournit une plateforme pour le développement de nouveaux agents antimicrobiens .
Recherche anti-inflammatoire : Traitement de l'inflammation chronique
Le potentiel du composé à moduler des enzymes comme l'ALOX15 s'étend également aux applications anti-inflammatoires. Il pourrait être utilisé pour développer des traitements pour les affections inflammatoires chroniques sans les effets secondaires associés aux médicaments anti-inflammatoires non sélectifs .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(7-11(8-15)14(18)16-9)10-3-5-12(17-2)6-4-10/h3-7H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHFCFPKOIZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



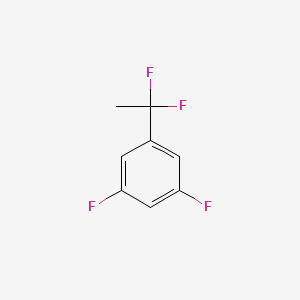
![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)
![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)
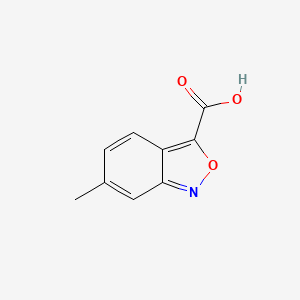
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)
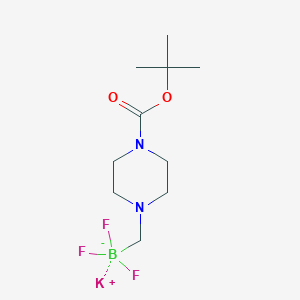
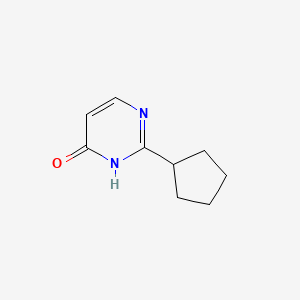

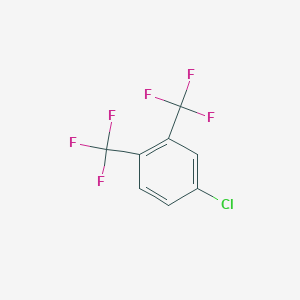
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
